molecular formula C14H17ClFN3O2 B13251111 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B13251111
M. Wt: 313.75 g/mol
InChI Key: FKIFZSLPGFCIHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide typically involves the reaction of 4-(chloroacetyl)piperazine with 3-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both chloroacetyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H17ClFN3O2

Molecular Weight

313.75 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C14H17ClFN3O2/c15-9-14(21)19-6-4-18(5-7-19)10-13(20)17-12-3-1-2-11(16)8-12/h1-3,8H,4-7,9-10H2,(H,17,20)

InChI Key

FKIFZSLPGFCIHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C(=O)CCl

Origin of Product

United States

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